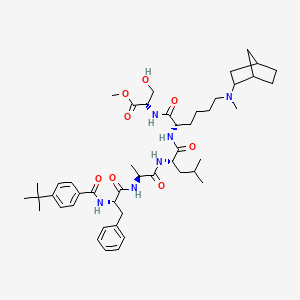
UNC4976
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of UNC4976 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification and characterization . Industrial production methods for this compound are also not widely available, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
UNC4976 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered biological activity .
Aplicaciones Científicas De Investigación
UNC4976 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the binding interactions between the CBX7 chromodomain and nucleic acids.
Biology: this compound is employed in cellular assays to investigate the role of CBX7 in gene regulation and chromatin remodeling.
Medicine: The compound has potential therapeutic applications in the treatment of diseases associated with dysregulated CBX7 activity, such as cancer.
Mecanismo De Acción
UNC4976 exerts its effects by modulating the binding of the CBX7 chromodomain to nucleic acids. It acts as a positive allosteric modulator, enhancing the affinity of CBX7 for DNA and RNA. This modulation results in the reactivation of polycomb repressive complex 1 target genes and the reduction of CBX7/PRC1 CHIP peaks on chromatin . The molecular targets and pathways involved include the CBX7 chromodomain and its associated nucleic acid binding sites.
Comparación Con Compuestos Similares
UNC4976 is unique compared to other similar compounds due to its specific mechanism of action as a positive allosteric modulator of the CBX7 chromodomain. Similar compounds include:
UNC3866: Another peptidomimetic compound that targets the CBX7 chromodomain but with a different mechanism of action.
CBX8 inhibitors: Compounds that target the CBX8 chromodomain, which shares structural similarities with CBX7 but has distinct biological functions.
This compound stands out due to its enhanced cellular activity and unique ability to modulate nucleic acid binding to CBX7 .
Propiedades
Fórmula molecular |
C47H70N6O8 |
|---|---|
Peso molecular |
847.111 |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1 |
Clave InChI |
UKWNWTBRKZUHGX-GKUWNYOMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNC4976; UNC-4976; UNC 4976 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















